

cis,cis-1,4-Cyclooctadiene stereoisomer properties

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Compound of Interest

Compound Name: 1,4-Cyclooctadiene

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An In-depth Technical Guide on the Properties of cis,cis-**1,4-Cyclooctadiene**

Introduction

1,4-Cyclooctadiene (C_8H_{12}) is an eight-membered cyclic diene that exists as multiple stereoisomers, including cis,cis-, cis,trans-, and trans,trans- forms. The cis,cis- isomer, formally named (1Z,4Z)-cycloocta-1,4-diene, is a significant compound in synthetic and organometallic chemistry. Its unique conformational flexibility and reactivity make it a valuable starting material and ligand. This guide provides a comprehensive overview of the core properties of cis,cis-**1,4-cyclooctadiene**, focusing on its physicochemical characteristics, conformational dynamics, and relevant experimental methodologies, tailored for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of cis,cis-**1,4-cyclooctadiene** are summarized below. These data are critical for its application in experimental settings, providing insights into its handling, reactivity, and structural identification.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂	[1][2][3]
Molecular Weight	108.18 g/mol	[1][2][4]
CAS Registry Number	16327-22-3	[1][2][3]
Boiling Point	57-58 °C (at 35 mmHg)	[5]
Ionization Energy	8.50 - 8.64 eV	[6]
Enthalpy of Reaction ($\Delta_r H^\circ$)	-2.8 \pm 0.8 kJ/mol (for 1,5-isomer \rightarrow 1,4-isomer equilibrium)	[2]
¹³ C NMR (CDCl ₃)	See SpectraBase for full spectrum details.	[7]
Kovats Retention Index	909.5 (OV-1 column, 100 °C)	[8]

Conformational Analysis

The eight-membered ring of **cis,cis-1,4-cyclooctadiene** imparts significant conformational flexibility. Extensive studies using dynamic nuclear magnetic resonance (NMR) spectroscopy and strain-energy calculations have revealed that it does not exist in a single, rigid conformation but rather as a dynamic equilibrium between two primary forms.[9]

- Twist-Boat (TB): This is the major conformer, accounting for approximately 70-85% of the population in solution. It is a flexible conformation.[10]
- Boat-Chair (BC): This is the minor, more rigid conformer.[10]

The two conformers have nearly identical energies, with a relatively low energy barrier for interconversion. The experimental free energy barrier for the twist-boat to boat-chair conversion has been determined to be 8.0 kcal/mol, which is in good agreement with the calculated strain energy barrier of 9.0 kcal/mol.[10] This dynamic behavior is crucial when considering the molecule's role as a ligand in coordination chemistry or as a reactant in stereoselective synthesis.

Experimental Protocols

Synthesis of cis,cis-1,4-Cyclooctadiene

A facile and efficient method for the preparation of high-purity cis,cis-**1,4-cyclooctadiene** involves the silver ion-catalyzed rearrangement of a mixture of 1,3- and 1,5-cyclooctadiene.^[5]

Methodology:

- **Reaction Setup:** A mixture containing 1,3-cyclooctadiene is combined with a 50% aqueous silver nitrate (AgNO_3) solution. The silver ions coordinate to the double bonds, facilitating an allylic rearrangement.
- **Reaction Execution:** The biphasic solution is stirred vigorously to ensure efficient contact between the organic dienes and the aqueous catalyst phase. The reaction progress can be monitored using gas chromatography (GC).
- **Workup and Extraction:** Upon completion, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.
- **Purification:** The combined organic extracts are washed, dried over a desiccant like magnesium sulfate (MgSO_4), and the solvent is removed via distillation.
- **Final Distillation:** The crude product is purified by vacuum distillation to yield cis,cis-**1,4-cyclooctadiene** with a purity often exceeding 99%.^[5]

Characterization via Dynamic NMR Spectroscopy

The conformational dynamics of cis,cis-**1,4-cyclooctadiene** are primarily investigated using variable-temperature ^{13}C NMR spectroscopy.^[10]

Methodology:

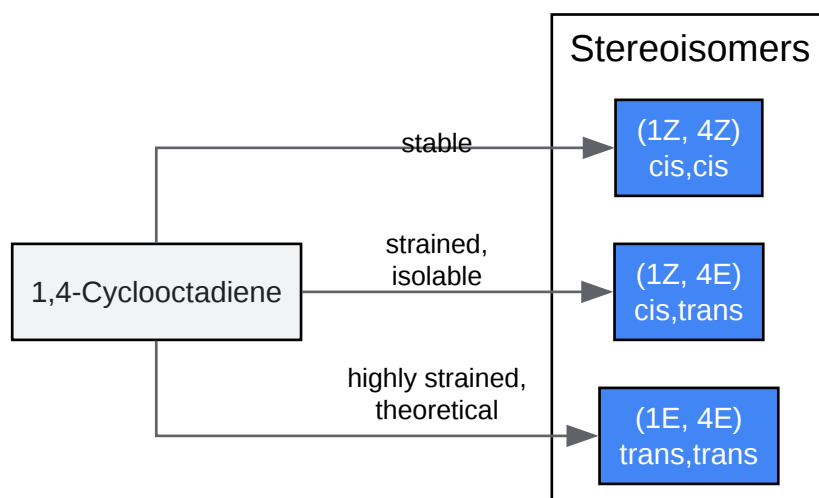
- **Sample Preparation:** A solution of the diene is prepared in a suitable low-freezing solvent mixture, such as CHFCl_2 - CHF_2Cl , which allows for measurements down to $-180\text{ }^\circ\text{C}$.
- **Data Acquisition:** ^{13}C NMR spectra are recorded at a range of temperatures, typically from $-10\text{ }^\circ\text{C}$ down to $-150\text{ }^\circ\text{C}$ or lower.

- **Spectral Analysis:** At higher temperatures (e.g., -50 °C), the rapid interconversion between the twist-boat and boat-chair conformers results in averaged signals, leading to a simple spectrum. As the temperature is lowered, the rate of interconversion slows down significantly.
- **Coalescence and Splitting:** Below a certain temperature (the coalescence point, around -100 °C), the signals for the individual conformers begin to resolve. At very low temperatures (e.g., -140 °C), distinct sets of peaks for the major (twist-boat) and minor (boat-chair) conformers are observed.^[10]
- **Line-Shape Analysis:** By analyzing the changes in the spectral line shapes as a function of temperature, the rate constants for the conformational interconversion can be calculated. This analysis allows for the determination of the activation energy barrier (ΔG^\ddagger) for the process.

Visualizations

The following diagrams illustrate the stereoisomeric relationships and a typical experimental workflow for **cis,cis-1,4-cyclooctadiene**.

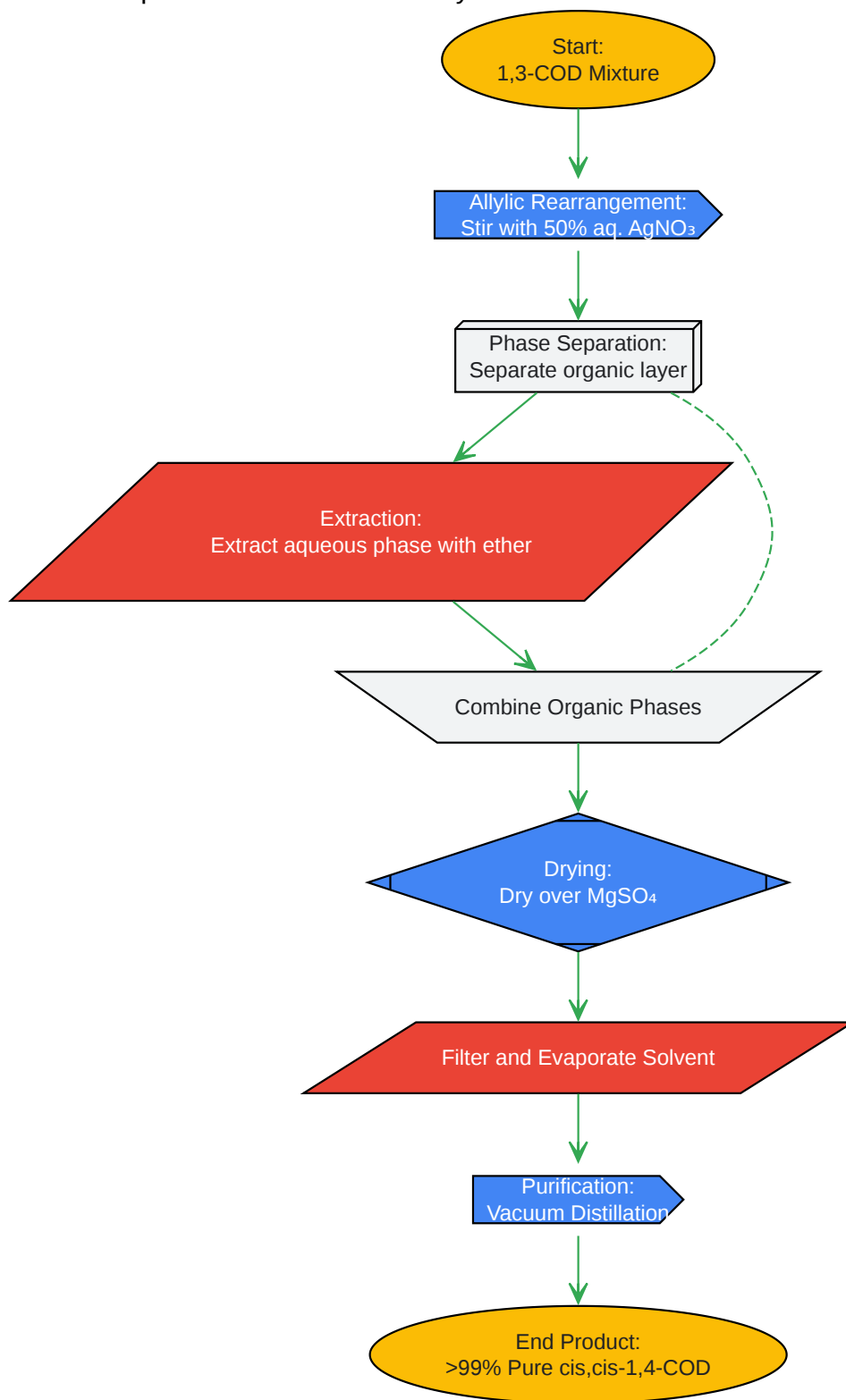
Logical Relationship of 1,4-Cyclooctadiene Stereoisomers



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Caption: Stereoisomers of **1,4-cyclooctadiene**.

Experimental Workflow for Synthesis and Purification



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Caption: Workflow for cis,cis-**1,4-cyclooctadiene** synthesis.

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